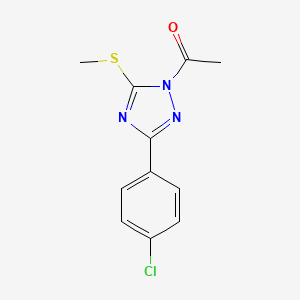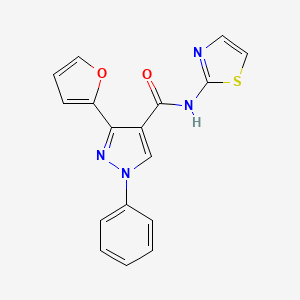
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide, also known as DMQX, is a chemical compound that belongs to the class of quinolines. It is a potent antagonist of the ionotropic glutamate receptors, particularly the AMPA receptors. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide acts as a non-competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. By binding to the receptor site, this compound prevents the ion channel from opening, thereby blocking the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the reduction of synaptic transmission and the inhibition of neuronal firing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the prevention of neuronal death, the improvement of synaptic plasticity, and the modulation of the release of neurotransmitters such as dopamine and acetylcholine. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and its potential interference with other glutamate receptors such as the NMDA receptors.
Future Directions
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has shown promising results in preclinical studies for various neurological disorders, and several potential therapeutic applications have been proposed. Future research directions for this compound include the optimization of its pharmacokinetic properties, the development of more selective and potent analogs, the investigation of its effects on other neurotransmitter systems, and the evaluation of its safety and efficacy in clinical trials.
Synthesis Methods
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide can be synthesized by several methods, including the condensation of 2-methoxybenzoyl chloride with 5,7-dimethyl-8-aminoquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 5,7-dimethyl-8-quinolinol with 2-methoxybenzoyl chloride in the presence of a base and a dehydrating agent such as thionyl chloride. The purity and yield of this compound can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Scientific Research Applications
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent and selective antagonist of the AMPA receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, this compound can reduce the excessive neuronal excitability and prevent the excitotoxicity that occurs in various neurological disorders.
properties
IUPAC Name |
N-(5,7-dimethylquinolin-8-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-11-13(2)17(18-14(12)8-6-10-20-18)21-19(22)15-7-4-5-9-16(15)23-3/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAACSNYJVACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)NC(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)

![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)




![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)



